
(2-Ethoxy-1,3-thiazol-5-yl)methanol
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Overview
Description
(2-Ethoxy-1,3-thiazol-5-yl)methanol is an organic compound with the molecular formula C6H9NO2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxy-1,3-thiazol-5-yl)methanol typically involves the reaction of ethoxyacetaldehyde with thiosemicarbazide, followed by cyclization and subsequent reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: (2-Ethoxy-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction typically produces alcohols .
Scientific Research Applications
(2-Ethoxy-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of (2-Ethoxy-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
- (2-Chloro-1,3-thiazol-5-yl)methanol
- (2-Methyl-1,3-thiazol-5-yl)methanol
- (2-Methoxy-1,3-thiazol-5-yl)methanol
Comparison: Compared to its analogs, (2-Ethoxy-1,3-thiazol-5-yl)methanol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For instance, the ethoxy group may enhance its solubility in organic solvents and affect its interaction with biological targets .
Biological Activity
Overview
(2-Ethoxy-1,3-thiazol-5-yl)methanol is a heterocyclic organic compound belonging to the thiazole family, characterized by its five-membered ring containing sulfur and nitrogen. Its molecular formula is C6H9NO2S. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to alterations in cellular processes that result in its observed biological effects .
Potential Biological Activities
The compound has been studied for a variety of biological activities:
- Antimicrobial : Exhibits activity against various pathogens.
- Anticancer : Shows potential in inhibiting cancer cell proliferation.
- Antioxidant : May protect cells from oxidative stress.
- Anti-inflammatory : Could reduce inflammation in biological systems.
Research Findings
Recent studies have highlighted the biological efficacy of this compound, particularly in the context of its antimicrobial and anticancer properties.
Antimicrobial Activity
A study investigated the antimicrobial effects of thiazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an effective antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it exhibited cytotoxic effects on human cervical adenocarcinoma (HeLa) cells and lung carcinoma (A549) cells. The IC50 values for these cell lines were reported at concentrations that suggest promising therapeutic potential .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Biological Activity | Target Organisms/Cells | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 62.5 µg/mL | |
Escherichia coli | 78.12 µg/mL | ||
Anticancer | HeLa Cells | 226 µg/mL | |
A549 Cells | 242.52 µg/mL |
Case Studies
- Antimicrobial Efficacy : A research article demonstrated that methanolic extracts containing thiazole derivatives showed potent antibacterial activity against E. coli and S. aureus. The study emphasized the importance of such compounds in developing new antibiotics due to rising antibiotic resistance .
- Cytotoxicity Studies : Another study focused on the cytotoxic effects of thiazole derivatives on cancer cell lines, revealing that this compound could significantly inhibit cell proliferation in vitro, suggesting its potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (2-Ethoxy-1,3-thiazol-5-yl)methanol?
The compound can be synthesized via photoreactions involving phenanthraquinone and 2-ethoxythiazole, followed by purification using flash column chromatography (ethyl acetate/petroleum ether eluent) . Alternative routes include Hantzsch reactions with thioureas and 3-chloropentane-2,4-dione, as demonstrated for structurally similar thiazole derivatives . Key challenges involve optimizing reaction conditions to manage substituent reactivity, particularly the ethoxy group’s steric and electronic effects.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is essential for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and thiazole nitrogen atoms) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- NMR : 1H and 13C NMR identify functional groups, with the ethoxy group’s protons resonating at δ ~1.3–1.5 ppm (triplet) and δ ~4.0–4.2 ppm (quartet) .
Advanced Research Questions
Q. How does the ethoxy substituent affect the molecular conformation and intermolecular interactions of this compound compared to methoxy analogs?
The ethoxy group introduces steric bulk, increasing the dihedral angle between the thiazole ring and adjacent aromatic systems (e.g., 85.29° in the phenanthrenone derivative vs. smaller angles in methoxy analogs) . This alters crystal packing via weakened C–H⋯π interactions but stabilizes hydrogen-bonded dimers (e.g., O–H⋯N interactions at 2.85 Å) . Comparative
Substituent | Dihedral Angle (°) | Hydrogen Bond Length (Å) |
---|---|---|
Ethoxy | 85.29 | 2.85 (O–H⋯N) |
Methoxy | ~75–80 | 2.70–2.80 (O–H⋯N) |
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives, such as antimicrobial vs. anticancer efficacy?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethoxy vs. chloro/methoxy) to isolate electronic and steric contributions. For example, chloro groups enhance antimicrobial activity by increasing electrophilicity, while ethoxy groups may favor anticancer activity due to improved membrane permeability .
- Targeted enzyme assays : Test inhibition of enzymes like topoisomerase II (anticancer) or cytochrome P450 (antimicrobial) to clarify mechanisms .
- Crystallographic data : Correlate molecular conformations (e.g., planarity of the thiazole ring) with bioactivity .
Q. How can computational modeling enhance the design of this compound derivatives for specific therapeutic targets?
- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., HIV protease for antiretroviral applications) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes, focusing on ethoxy group flexibility and hydration effects.
- QSAR models : Train models on datasets of thiazole derivatives to predict bioactivity based on substituent parameters (e.g., Hammett constants) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability of thiazole derivatives?
- Solubility : Polar protic solvents (e.g., methanol) enhance solubility of this compound compared to non-polar solvents, as observed in crystallography studies . Contradictions may arise from impurities or polymorphic forms.
- Stability : Perform accelerated stability studies (e.g., under UV light or varying pH) and characterize degradation products via LC-MS .
Q. Methodological Resources
Properties
IUPAC Name |
(2-ethoxy-1,3-thiazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-9-6-7-3-5(4-8)10-6/h3,8H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGAQIGCOKUYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(S1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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